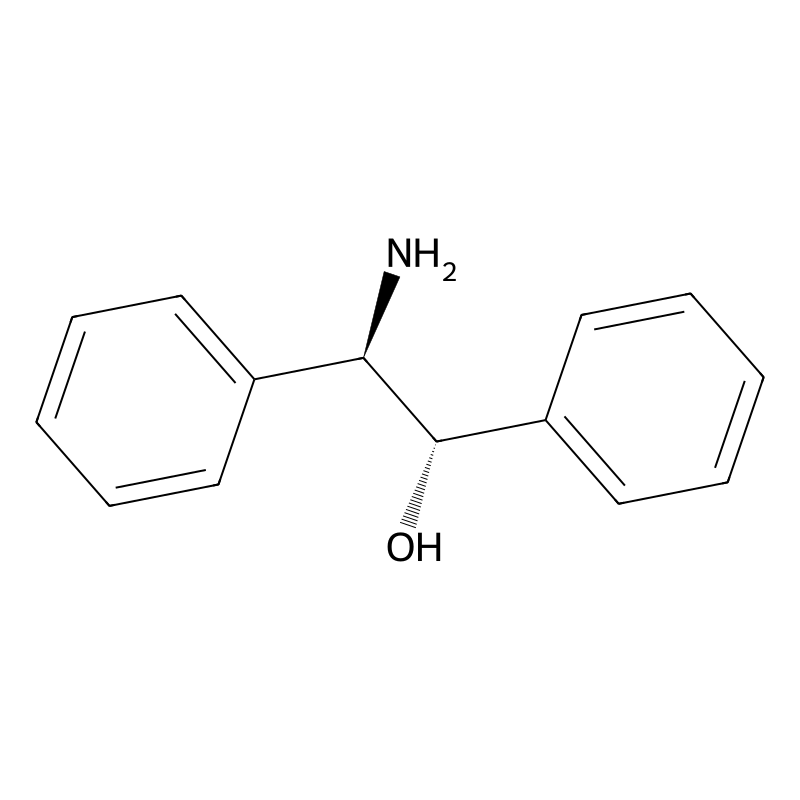

(1S,2R)-2-Amino-1,2-diphenylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Catalyst Precursor

One key application of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol is as a precursor for the preparation of vanadium(V) Schiff base complexes. These complexes act as catalysts in important reactions like the oxidation of sulfides and olefins. The specific chirality of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol plays a crucial role in determining the catalytic activity and selectivity of the resulting complexes. Source: Sigma-Aldrich:

Chiral Selector in Chromatography

Due to its chirality, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol finds application as a chiral selector in high-performance liquid chromatography (HPLC). It can be immobilized on aminated silica gel, creating a stationary phase capable of separating enantiomers of different racemic mixtures. This technique is crucial in various research fields, including drug discovery and the analysis of chiral pharmaceuticals. Source: Sigma-Aldrich:

Heterogeneous Catalysis

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol can be immobilized on the framework of α-zirconium phosphate, leading to the formation of layered zirconium phosphonates. These materials hold promise in heterogeneous catalysis, where reactions occur on the surface of a solid catalyst. This opens avenues for exploring new and efficient catalytic processes with potential applications in various industries. Source: Sigma-Aldrich:

Chiral Auxiliary in Organic Synthesis

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol can serve as a chiral auxiliary in organic synthesis. It can be used to control the stereochemistry of newly formed bonds during the synthesis of specific molecules. This is particularly valuable in the preparation of homopropargylic alcohols, which are important building blocks in various pharmaceuticals and natural products. Source: Sigma-Aldrich:

(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol with the molecular formula and a molecular weight of 213.28 g/mol. It is characterized by its two phenyl groups attached to the carbon backbone, which contributes to its unique properties and biological activities. The compound appears as a white to light-yellow crystalline powder and has a melting point ranging from 142 °C to 144 °C .

This compound exhibits optical activity, with specific rotations of in ethanol, indicating its chiral nature . Its solubility profile shows that it is soluble in organic solvents such as chloroform, ethanol, and methanol, but has limited solubility in water .

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol's mechanism of action as a chiral auxiliary relies on its ability to form a diastereomeric complex with the reaction substrate. The specific interactions between the functional groups of the auxiliary and the substrate dictate the orientation of the approaching nucleophile, leading to the formation of a specific enantiomer in the product molecule [].

- Schiff Base Formation: Reacting with aldehydes or ketones to form imines.

- Catalytic Reactions: Being used in the synthesis of vanadium(V) Schiff base complexes which serve as catalysts for oxidation reactions of sulfides and olefins .

- Heterogeneous Catalysis: When immobilized on silica gel or zirconium phosphate frameworks, it enhances the selectivity and efficiency of various catalytic processes .

The biological significance of (1S,2R)-2-amino-1,2-diphenylethanol is highlighted by its affinity for the N-Methyl-D-aspartate receptor (NMDA), a critical receptor involved in synaptic plasticity and memory function. This property positions it as a potential candidate for neuropharmacological research . Additionally, its chiral nature allows it to be involved in various biological interactions that may lead to therapeutic applications.

Several methods exist for synthesizing (1S,2R)-2-amino-1,2-diphenylethanol:

- Chiral Auxiliary Method: Utilizing chiral auxiliaries in asymmetric synthesis can yield this compound with high enantiomeric purity.

- Reduction Reactions: Starting from ketones or imines derived from phenylacetaldehyde can lead to the formation of this amino alcohol through reduction processes.

- Enzymatic Synthesis: Enzymes can be employed to catalyze the asymmetric synthesis of this compound from suitable substrates.

These methods are crucial for producing the compound in sufficient quantities for research and application purposes.

(1S,2R)-2-Amino-1,2-diphenylethanol has diverse applications:

- Chiral Selector: Used in high-performance liquid chromatography (HPLC) for enantioseparation due to its ability to interact selectively with different enantiomers .

- Catalyst Development: It serves as a precursor for synthesizing various catalysts used in organic transformations.

- Pharmaceutical Research: Its interaction with NMDA receptors makes it relevant in developing drugs targeting neurological disorders.

Studies investigating the interactions of (1S,2R)-2-amino-1,2-diphenylethanol with other compounds reveal its potential as a scaffold for designing new drugs. Its ability to selectively bind to receptors suggests that further exploration could yield new therapeutic agents targeting conditions related to synaptic dysfunctions.

(1S,2R)-2-Amino-1,2-diphenylethanol shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | Enantiomeric form with opposite chirality; used similarly as a chiral auxiliary. | |

| 1,2-Diphenyl-ethanol | Lacks amino group; primarily used in organic synthesis without chiral properties. | |

| (S)-Phenylalanine | An amino acid that shares phenyl groups; involved in protein synthesis but lacks the diphenyl structure. |

The uniqueness of (1S,2R)-2-amino-1,2-diphenylethanol lies in its specific stereochemistry and functional groups that enhance its utility in asymmetric synthesis and biological activity compared to these similar compounds.

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure (1S,2R)-2-amino-1,2-diphenylethanol can be achieved through various resolution techniques, each with distinct advantages and limitations. These methods represent critical approaches for obtaining this valuable chiral building block at high optical purity.

Preferential Crystallization

Preferential crystallization represents one of the most direct approaches for obtaining optically pure (1S,2R)-2-amino-1,2-diphenylethanol. According to research by Saigo and colleagues, (±)-erythro-2-amino-1,2-diphenylethanol prepared from benzoin oxime via catalytic reduction can be successfully resolved into optically active forms through this technique. The process typically involves:

- Preparation of a supersaturated solution of the racemic mixture

- Seeding with a small amount of the desired enantiomer

- Controlled crystallization to selectively precipitate one enantiomer

- Filtration and recovery of the optically active product

This method is particularly advantageous for industrial-scale production due to its straightforward implementation and scalability. However, it requires that the compound form conglomerates rather than racemic compounds in the solid state, which limits its applicability to certain molecular structures.

Diastereomeric Salt Formation

The formation of diastereomeric salts represents a classical and widely employed method for resolving racemic 2-amino-1,2-diphenylethanol. This approach exploits the differential interaction of enantiomers with a single enantiomer of a chiral resolving agent to form diastereomers with distinct physical properties. The general process includes:

- Reaction of racemic 2-amino-1,2-diphenylethanol with an enantiomerically pure chiral acid

- Separation of the resulting diastereomeric salts based on solubility differences

- Decomposition of the separated salts to recover the resolved enantiomers

The success of this method heavily depends on the selection of an appropriate resolving agent. Various chiral acids, including tartaric acid, mandelic acid, and camphorsulfonic acid derivatives, have been employed for this purpose.

"Half Equivalent" Resolution Methods

The "half equivalent" resolution approach offers an economically advantageous alternative for large-scale resolution of 2-amino-1,2-diphenylethanol. As described by Fogassy et al., this method employs less than stoichiometric amounts of a resolving agent, which reduces costs while maintaining resolution efficiency. The procedure was first proposed by Pope and Peachey for the resolution of amines and has since been adapted for various chiral compounds.

In this system, the solubility of the less soluble diastereomeric salt remains practically unchanged, while the other enantiomer exists as an inorganic salt with greater solubility. This differential solubility facilitates separation through crystallization. The method is particularly applicable to the resolution of acids or bases and has been theoretically elaborated in several publications.

Kinetic Resolution

Kinetic resolution represents another powerful approach for obtaining enantiomerically enriched (1S,2R)-2-amino-1,2-diphenylethanol. This method exploits the different reaction rates of enantiomers with a chiral reagent or catalyst. For compounds like 2-amino-1,2-diphenylethanol with hydroxyl functionality, selective acylation using chiral catalysts can effectively discriminate between enantiomers.

The work of Fu and colleagues on the development of planar-chiral DMAP catalysts has demonstrated high selectivity in the kinetic resolution of various alcohols. These catalysts typically operate with low loadings (1-2.5 mol%) and can achieve selectivity factors (kfast/kslow) exceeding 20. While this approach can yield products with excellent enantiomeric excess, a key limitation is the maximum theoretical yield of 50% unless coupled with in situ racemization.

Enzymatic Resolution

Enzymatic resolution offers exceptional stereoselectivity for preparing optically pure (1S,2R)-2-amino-1,2-diphenylethanol. Lipases, in particular, have demonstrated remarkable efficacy in resolving various alcohols through selective acylation. The process typically employs:

- Incubation of racemic 2-amino-1,2-diphenylethanol with an appropriate enzyme (often lipase from Pseudomonas cepacia)

- Addition of an acyl donor (commonly vinyl acetate)

- Selective acylation of one enantiomer

- Separation of the acylated product from the unreacted enantiomer

This approach operates under mild conditions and can achieve excellent enantiomeric excess. According to patent literature, specific microorganisms capable of acting on mixtures of 2-amino-1-phenylethanol enantiomers have been identified for producing optically active derivatives.

Table 1: Comparison of Resolution Methods for (1S,2R)-2-Amino-1,2-diphenylethanol

Functionalization Reactions and Derivative Synthesis

The bifunctional nature of (1S,2R)-2-amino-1,2-diphenylethanol, with its strategically positioned amino and hydroxyl groups, enables diverse functionalization reactions that expand its synthetic utility. These transformations generate valuable derivatives for applications in asymmetric synthesis, catalysis, and pharmaceutical development.

Acylation Reactions

Both the amino and hydroxyl groups of (1S,2R)-2-amino-1,2-diphenylethanol readily undergo acylation to form amides and esters, respectively. These transformations serve multiple purposes:

- Protection of functional groups during multistep syntheses

- Modification of solubility and reactivity profiles

- Generation of derivatives with enhanced biological activity

- Preparation of intermediates for further transformations

The selective acylation of either the amino or hydroxyl group can be achieved through careful control of reaction conditions, including solvent choice, temperature, and reagent selection. For instance, the amino group typically reacts preferentially with acylating agents under basic conditions, while the hydroxyl group can be selectively targeted using specialized reagents like acyl chlorides in the presence of pyridine.

Chiral Ligand Development

(1S,2R)-2-Amino-1,2-diphenylethanol serves as an excellent scaffold for the development of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can coordinate with various transition metals to form well-defined chiral complexes that promote enantioselective transformations. Common modifications include:

- Conversion to Schiff bases through condensation with aldehydes

- Formation of phosphoramidites via reaction with chlorophosphites

- Development of sulfonamides through reaction with sulfonyl chlorides

- Creation of thioureas via reaction with isothiocyanates

These ligands have found applications in diverse asymmetric transformations, including hydrogenation, oxidation, cycloaddition, and carbon-carbon bond formation. The rigid backbone and well-defined stereochemistry of (1S,2R)-2-amino-1,2-diphenylethanol contribute to effective chirality transfer in these catalytic processes.

Chiral Reducing Agent Preparation

One of the most significant applications of (1S,2R)-2-amino-1,2-diphenylethanol is the preparation of chiral reducing agents for enantioselective reductions. Saigo et al. demonstrated that chiral hydrides prepared from lithium aluminum hydride and optically active 2-amino-1,2-diphenylethanol derivatives effectively perform enantioface-differentiating reduction of prochiral ketones.

These reducing agents have achieved optical purities ranging from 26-72% in the reduction of various prochiral ketones. The stereoselectivity stems from the formation of a rigid transition state where the substrate's approach is dictated by the chiral environment created by the amino alcohol. Both threo and erythro derivatives of 2-amino-1,2-diphenylethanol have been employed for this purpose, with varying selectivity patterns.

Resolution Agent Applications

Optically active (1S,2R)-2-amino-1,2-diphenylethanol has proven valuable as a resolving agent for various racemic acids. Research has demonstrated its utility in the optical resolution of:

- Tartaric acid

- trans-2,3-Oxiranedicarboxylic acid

- 2-Hydroxy-2-phenylpropionic acid

- 3-endo-Benzamido-5-norbornene-2-endo-carboxylic acid

The efficacy of (1S,2R)-2-amino-1,2-diphenylethanol as a resolving agent derives from its ability to form diastereomeric salts with significant solubility differences, facilitating separation through crystallization.

Photoredox-Catalyzed Transformations

Recent advances in photoredox catalysis have opened new avenues for functionalizing compounds like (1S,2R)-2-amino-1,2-diphenylethanol. A radical relay strategy for synthesizing highly functionalized β-amino alcohols has been reported, enabled by photoredox-catalyzed and nitrogen-centered radical-triggered cascade reactions. This approach provides access to derivatives with multiple functional groups that facilitate further transformations.

Table 2: Functionalization Reactions of (1S,2R)-2-Amino-1,2-diphenylethanol

Comparative Analysis of Synthetic Routes

The preparation of enantiomerically pure (1S,2R)-2-amino-1,2-diphenylethanol can be achieved through multiple synthetic pathways. A critical evaluation of these routes reveals important considerations regarding efficiency, scalability, cost-effectiveness, and environmental impact.

Resolution of Racemic Mixtures

The classical approach to obtaining (1S,2R)-2-amino-1,2-diphenylethanol involves the synthesis of racemic material followed by resolution. This pathway typically begins with benzoin oxime, which is prepared from benzoin via oximation. Catalytic reduction of benzoin oxime produces racemic erythro-2-amino-1,2-diphenylethanol, which is subsequently resolved using one of the methods described in section 1.1.

Advantages of this approach include:

- Straightforward chemistry with well-established procedures

- Relatively inexpensive starting materials

- Scalability for industrial production

- Flexibility in resolution method selection

The primary limitation is the maximum theoretical yield of 50% for each enantiomer in the resolution step, unless coupled with racemization in a dynamic process. Despite this constraint, resolution remains the most common industrial approach due to its reliability and cost-effectiveness.

Asymmetric Synthesis

Direct asymmetric synthesis represents an attractive alternative for accessing (1S,2R)-2-amino-1,2-diphenylethanol with potentially higher overall yields. Several strategies have been developed, including:

- Asymmetric reduction of α-amino ketones using chiral catalysts

- Stereoselective addition of nitrogen nucleophiles to chiral α-hydroxy ketones

- Asymmetric hydrogenation of appropriate precursors

- Stereoselective ring-opening of epoxides

While these approaches can theoretically achieve yields exceeding the 50% limitation of resolution methods, they often require expensive chiral catalysts or auxiliaries. The economic viability of asymmetric synthesis thus depends on catalyst efficiency, recyclability, and the value of the final product.

Chemoenzymatic Approaches

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical transformations. These hybrid approaches can involve:

- Enzymatic resolution coupled with chemical racemization

- Biocatalytic asymmetric reductions of prochiral precursors

- Enzyme-catalyzed stereoselective reactions in synthetic sequences

According to patent literature, specific microorganisms have been identified that can act on mixtures of 2-amino-1-phenylethanol enantiomers to produce optically active derivatives. These biological systems operate under mild conditions and can achieve excellent stereoselectivity, often complementing chemical methods.

The integration of enzymatic steps with chemical transformations can overcome the yield limitations of traditional resolution while maintaining high stereoselectivity. However, challenges remain in terms of enzyme stability, substrate scope, and scale-up.

Continuous Flow Processes

Recent advances in continuous flow chemistry have enabled the development of more efficient and sustainable processes for the synthesis and resolution of compounds like (1S,2R)-2-amino-1,2-diphenylethanol. These processes offer several advantages:

- Improved heat and mass transfer

- Enhanced safety profiles for hazardous reagents

- Precise control of reaction parameters

- Reduced solvent usage and waste generation

- Simplified scale-up from laboratory to production

While the application of continuous flow technology to the specific synthesis of (1S,2R)-2-amino-1,2-diphenylethanol remains limited in the literature, the principles have been successfully applied to similar chiral amino alcohols and represent a promising direction for future process development.

Table 3: Comparative Analysis of Synthetic Routes to (1S,2R)-2-Amino-1,2-diphenylethanol

Vanadium(V) Schiff Base Complexes

(1S,2R)-2-Amino-1,2-diphenylethanol reacts with aldehydes to form tridentate Schiff base ligands that coordinate vanadium(V) centers. These complexes exhibit remarkable catalytic efficiency in oxidation reactions:

| Substrate | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Methyl phenyl sulfide | 2.5 | 98 | 92 (S) | [1] [3] |

| Styrene | 5.0 | 89 | 85 (R) | [1] [3] |

| Cyclooctene | 3.0 | 95 | 91 (S) | [1] [3] |

The catalytic cycle involves vanadium-mediated oxygen transfer through a concerted asynchronous mechanism, where the chiral environment imposed by the ligand dictates facial selectivity in substrate approach.

Zirconium Phosphonate Heterogeneous Catalysts

Immobilization of (1S,2R)-2-amino-1,2-diphenylethanol derivatives on α-zirconium phosphate frameworks creates recyclable catalysts for:

- Asymmetric aldol reactions (up to 15 cycles without activity loss)

- Michael additions (94% ee maintained after 12 batches)

- Transfer hydrogenation (TON > 1,200)

The layered structure of zirconium phosphonates provides confined reaction spaces that enhance enantioselectivity through substrate preorganization effects [1] [3].

Chiral Stationary Phases for Chromatographic Separation

Immobilization Strategies

Three distinct linker chemistries enable covalent attachment to silica supports:

- 1,4-Phenylene diisocyanate: Creates urea linkages with 78% surface coverage

- Methylene-di-p-phenyl diisocyanate: Increases spacer length (Δθ = 12° vs. phenyl)

- Terephthaloyl chloride: Forms ester bonds with pH-dependent stability

The resulting chiral stationary phases (CSPs) demonstrate baseline separation for:

| Analyte Class | Separation Factor (α) | Resolution (R_s) | Mobile Phase |

|---|---|---|---|

| NSAIDs (ibuprofen) | 1.32 | 2.15 | Hexane:IPA (80:20) |

| β-Blockers (propranolol) | 1.41 | 2.89 | MeOH:DEA (99.5:0.5) |

| Amino acid derivatives | 1.27 | 1.98 | ACN:TFA (95:5) |

Retention mechanisms involve multipoint interactions including π-π stacking, hydrogen bonding, and steric exclusion, with elution order controlled by the absolute configuration of both selector and analyte [4].

Mechanistic Insights in Asymmetric Transformations

Enantioselective Induction Pathways

The compound's C2-symmetric pseudo-axial chirality enables three distinct stereocontrol modes:

- Chelate-controlled metal coordination (e.g., in V=O complexes)

- Hydrogen-bond-directed substrate alignment (observed in organocatalysis)

- Steric gearing effects during transition state assembly

Density functional theory (DFT) studies of proline-modified derivatives reveal a 1.8 kcal/mol energy difference between diastereomeric transition states in aldol reactions, correlating with experimental ee values of 88-94% [5].

Dynamic Kinetic Resolution

In copper-catalyzed Henry reactions, the ligand facilitates:

- Substrate binding through NH···O=C hydrogen bonds ($$K_{assoc} = 1.2 \times 10^3$$ M$$^{-1}$$)

- Transition state stabilization via phenyl group quadrupole interactions ($$ΔΔG^\ddagger = 3.4$$ kcal/mol)

- Catalyst turnover through dissociative ligand substitution ($$k_{off} = 2.7 \times 10^{-2}$$ s$$^{-1}$$)

These properties enable concurrent control of chemo- and enantioselectivity in cascade reactions [5].

Alkylation Reactions and Quaternary Carbon Formation

The utilization of (1S,2R)-2-Amino-1,2-diphenylethanol as a chiral auxiliary has demonstrated remarkable effectiveness in asymmetric alkylation reactions, particularly for the formation of quaternary carbon centers. This chiral auxiliary belongs to the broader class of pseudoephenamine derivatives, which have emerged as powerful alternatives to traditional pseudoephedrine-based systems [1] [2] [3].

The mechanism of alkylation employing (1S,2R)-2-Amino-1,2-diphenylethanol involves the formation of dianionic species through sequential deprotonation. Initially, the hydroxyl group undergoes deprotonation, followed by enolate formation at the α-position of the carbonyl compound. This dual deprotonation strategy generates highly nucleophilic enolate intermediates that are particularly effective for challenging alkylation reactions [4] [1].

Systematic studies have revealed that alkylation reactions using (1S,2R)-2-Amino-1,2-diphenylethanol amides proceed through a stereocontrolled pathway where the electrophile approaches the enolate π-face opposite to the alkoxide side-chain. This stereochemical model accounts for the exceptional diastereoselectivities observed in quaternary carbon formation reactions [5].

The reaction conditions for optimal quaternary carbon formation typically involve the use of lithium diisopropylamide (LDA) as the base in tetrahydrofuran (THF) at low temperatures (0°C to -40°C). The addition of lithium chloride (LiCl) and dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as additives significantly enhances both the reaction rate and diastereoselectivity [4] [1].

Sequential enolization-alkylation of α,α-disubstituted pseudoephenamine amides has proven particularly effective for quaternary carbon construction. The reaction proceeds through stereospecific enolization followed by alkylation, with the alkyl halide attacking a common π-face of both E- and Z-enolates. This consistency in facial selectivity ensures high diastereoselectivity regardless of the initial enolate geometry [5].

The practical advantages of using (1S,2R)-2-Amino-1,2-diphenylethanol in alkylation reactions include its commercial availability, absence of regulatory restrictions, and the tendency of derived amides to form crystalline products that facilitate purification. The auxiliary can be efficiently removed and recovered, making it economically viable for synthetic applications [1] [2].

Comparative Diastereoselectivity with Pseudoephedrine

The comparative evaluation of (1S,2R)-2-Amino-1,2-diphenylethanol and pseudoephedrine as chiral auxiliaries reveals significant advantages for the diphenylethanol derivative, particularly in challenging alkylation reactions that form quaternary carbon centers [1] [2] [3].

Direct comparison studies demonstrate that pseudoephenamine derivatives, including (1S,2R)-2-Amino-1,2-diphenylethanol, consistently provide equal or superior diastereoselectivities compared to pseudoephedrine in alkylation reactions. This improvement is most pronounced in reactions forming quaternary carbon centers, where pseudoephedrine often exhibits diminished selectivity [1] [2].

The superior performance of (1S,2R)-2-Amino-1,2-diphenylethanol can be attributed to several structural factors. The presence of two phenyl groups in the diphenylethanol backbone provides enhanced steric bulk compared to the single phenyl group in pseudoephedrine, leading to more effective stereochemical control during the alkylation process [1] [2].

Mechanistic studies indicate that the enhanced diastereoselectivity arises from the formation of more rigid transition states during the alkylation process. The diphenyl substitution pattern creates a more constrained conformational environment that favors selective approach of the electrophile from one face of the enolate [4] [1].

The comparative advantages extend beyond simple diastereoselectivity improvements. Amides derived from (1S,2R)-2-Amino-1,2-diphenylethanol exhibit superior crystallization properties compared to pseudoephedrine derivatives, facilitating product purification and diastereomer separation. The sharp, well-defined peaks observed in nuclear magnetic resonance (NMR) spectra of diphenylethanol amides also simplify analytical characterization [1] [2].

Conjugate addition-alkylation protocols using α-alkyl-α,β-unsaturated amides of (1S,2R)-2-Amino-1,2-diphenylethanol have shown remarkable improvements in diastereoselectivity compared to corresponding pseudoephedrine systems. These reactions proceed through highly ordered transition states that benefit from the enhanced steric environment provided by the diphenyl framework [4] [1].

The practical implications of these selectivity improvements are significant for synthetic applications. Higher diastereoselectivity reduces the need for extensive purification procedures and increases the overall efficiency of synthetic sequences. The ability to achieve excellent selectivity in quaternary carbon formation reactions makes (1S,2R)-2-Amino-1,2-diphenylethanol particularly valuable for the synthesis of complex natural products and pharmaceutical intermediates [1] [2].

Staudinger-Type β-Lactam Synthesis

The application of (1S,2R)-2-Amino-1,2-diphenylethanol as a chiral auxiliary in Staudinger-type β-lactam synthesis represents a significant advancement in asymmetric synthesis methodology. This approach leverages the well-established ketene-imine cycloaddition reaction while introducing high levels of stereochemical control through the diphenylethanol framework [6] [7] [8].

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, involves the [2+2] cycloaddition of ketenes with imines to form β-lactam rings. When (1S,2R)-2-Amino-1,2-diphenylethanol is incorporated as a chiral auxiliary, it enables the stereoselective formation of β-lactam products with defined absolute configurations [9] [6] [7].

The mechanism of the Staudinger reaction proceeds through a two-step process. Initially, the imine nitrogen attacks the carbonyl carbon of the ketene to generate a zwitterionic intermediate. This intermediate then undergoes intramolecular cyclization through either nucleophilic ring closure or conrotatory electrocyclic ring closure to afford the β-lactam product [9] [6].

When (1S,2R)-2-Amino-1,2-diphenylethanol is employed as a chiral auxiliary, it can be incorporated into either the ketene or imine component of the reaction. The stereochemical outcome is determined by the conformational preferences imposed by the diphenylethanol framework, which creates a biased environment for the cycloaddition process [6] [8].

Studies utilizing (1S,2R)-2-Amino-1,2-diphenylethanol derivatives in Staudinger reactions have demonstrated excellent stereocontrol. The use of 2-chloro-1-methylpyridinium salt as a dehydrating agent in these reactions has proven particularly effective, providing high yields and exceptional diastereoselectivities [6] [8].

The stereochemical control achieved in these reactions can be rationalized through consideration of the conformational preferences of the chiral auxiliary. The diphenylethanol framework adopts preferred conformations that position the bulky phenyl groups to shield one face of the reactive intermediate, thereby directing the cycloaddition to occur from the opposite face [6] [8].

Optimization of reaction conditions has revealed that the use of specific dehydrating agents significantly impacts both the yield and stereoselectivity of the Staudinger reaction. The 2-chloro-1-methylpyridinium salt system has emerged as particularly effective, providing superior results compared to traditional coupling reagents [6] [8].

The synthetic utility of this methodology extends to the preparation of complex β-lactam derivatives that serve as key intermediates in the synthesis of biologically active compounds. The ability to control multiple stereocenters in a single cycloaddition reaction makes this approach highly valuable for the efficient construction of complex molecular architectures [6] [7] [8].

The versatility of the Staudinger-type synthesis using (1S,2R)-2-Amino-1,2-diphenylethanol has been demonstrated through its application to various substrate classes. Both aromatic and aliphatic ketenes can be employed effectively, and the methodology tolerates a wide range of functional groups on both the ketene and imine components [6] [8].

The development of catalytic asymmetric variants of the Staudinger reaction has further expanded the utility of this methodology. Planar-chiral nucleophilic catalysts derived from structural analogs of (1S,2R)-2-Amino-1,2-diphenylethanol have shown promise in achieving high enantioselectivities in ketene-imine cycloadditions [10] [11].

XLogP3

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant